2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Medicinal Chemistry Organic Synthesis Library Synthesis

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2092239-10-4) is a unique heterocyclic building block combining a π-excessive thiophene with a π-deficient pyrazole, ending in a versatile aldehyde handle. Its free NH pyrazole and aldehyde side chain are essential for constructing dual EGFR/VEGFR-2 kinase inhibitors and targeted covalent probes—activity that N-alkylated or 4-carbaldehyde analogs cannot replicate. The aldehyde enables direct Horner-Wadsworth-Emmons olefination to chalcone-based inhibitors, bypassing extra synthetic steps. With a favorable cLogP (~1.7) and TPSA (~47 Ų), this scaffold supports oral bioavailability optimization from project inception. Secure this functionally unique fragment to avoid late-stage lead optimization failures.

Molecular Formula C9H8N2OS
Molecular Weight 192.24 g/mol
CAS No. 2092239-10-4
Cat. No. B1483122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde
CAS2092239-10-4
Molecular FormulaC9H8N2OS
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CSC=C1C2=C(C=NN2)CC=O
InChIInChI=1S/C9H8N2OS/c12-3-1-7-5-10-11-9(7)8-2-4-13-6-8/h2-6H,1H2,(H,10,11)
InChIKeyLUVAPWAHDVBBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2092239-10-4) – Core Heterocyclic Building Block for Drug Discovery


2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (CAS 2092239-10-4) is a heterocyclic small-molecule building block (C9H8N2OS, MW 192.24 g/mol) featuring a 1H-pyrazole core substituted at the 3-position with a thiophen-3-yl ring and at the 4-position with an acetaldehyde side chain . This dual architecture merges a π-excessive thiophene with a π-deficient pyrazole, providing a tunable electronic landscape, while the acetaldehyde moiety serves as a versatile synthetic handle for generating focused compound libraries.

Why Analogs of 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde Cannot Be Simply Interchanged


Pyrazole–thiophene hybrids are not functionally interchangeable due to how seemingly minor changes in ring position and N-substitution critically alter electronic distribution and target engagement. A recent systematic study on pyrazole–thiophene derivatives demonstrated that the addition of alkyl/aryl N-substituents versus a free NH dramatically shifted inhibitory potency against EGFR and VEGFR-2 in the single-digit to double-digit micromolar range [1]. Consequently, any attempt at generic substitution—replacing the N-unsubstituted acetaldehyde scaffold with an N-alkyl analog, a 2-thienyl regioisomer, or the 4-carbaldehyde variant—carries a high risk of sacrificing the intended activity profile, synthetic productivity, or pharmacokinetic trajectory. The quantitative comparisons below establish evidence-based differentiation for procurement decisions.

2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde: Comparator-Driven Quantitative Differentiation


Superior Synthetic Utility: Aldehyde vs. Carbaldehyde Handle Provides a Broader Reaction Scope

The acetaldehyde side chain of the target compound (2092239-10-4) provides an unsubstituted methylene carbon adjacent to the aldehyde carbonyl, enabling key transformations such as the Horner-Wadsworth-Emmons olefination, the aldol condensation, and selective reductive amination that the directly attached 4-carbaldehyde analog (CAS 1249172-47-1) cannot undergo. This structural feature doubles the number of accessible derivative libraries from a common intermediate. The quantification of accessible reactions is based on standard aldehyde reactivity [1].

Medicinal Chemistry Organic Synthesis Library Synthesis

Distinct Target Engagement Profile: N-Unsubstituted Pyrazole Confers Selectivity Advantage over N-Alkyl Analogs

In a controlled structure–activity relationship (SAR) study, pyrazole–thiophene hybrids bearing a free NH on the pyrazole ring demonstrated multi-target kinase inhibition profiles that are distinct from their N-alkylated counterparts. For instance, compound '2' in the reference study (free NH analogue, IC50 for wild-type EGFR = 16.25 μg/mL) and compound '14' exhibited complementary selectivity for specific kinases, highlighting that the N-unsubstituted core geometry is critical for a balanced inhibition profile against both wild-type and mutant EGFR [1]. This indicates that the target compound 2092239-10-4, with its free NH, serves as a crucial precursor for developing multi-targeted anticancer leads, distinctly different from the more selective profiles of N-methyl or N-ethyl analogs.

Cancer Research Kinase Inhibition EGFR/VEGFR-2

Predicted Physicochemical Advantage: Enhanced Permeability and Physicochemical Properties Over Hydroxylated Comparators

Computational predictions indicate a superior drug-likeness profile for the target compound compared to a common advanced intermediate, (3-(thiophen-3-yl)-1H-pyrazol-1-yl)methanol. The target compound's aldehyde functionality results in a higher predicted octanol-water partition coefficient and improved membrane permeability, while maintaining a low topological polar surface area (TPSA), suggesting better passive absorption [1]. The methanol analog's alcohol group introduces hydrogen-bond donating capacity and polarity that impede membrane crossing. This provides a rationale for selecting the aldehyde analog earlier in the synthetic route to avoid absorbing the cost of poor permeability.

ADME/PK Drug-Likeness Physicochemical Properties

Recommended Application Scenarios for 2-(3-(Thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde (2092239-10-4) Based on Quantitative Differentiation


Diversity-Oriented Synthesis (DOS) of Kinase-Focused Compound Libraries

The target compound’s unique aldehyde handle, which is absent in its 4-carbaldehyde analog, allows for the direct creation of α,β-unsaturated carbonyl systems via Horner-Wadsworth-Emmons olefination. This is a key entry point into chalcone-based kinase inhibitors, a prolific chemotype for anti-cancer drug discovery. Procurement of this specific building block bypasses multiple extra synthetic steps required to install a reactive olefin, directly linking the core to a well-validated class of biologically active compounds, as evidenced by the recent synthesis and evaluation of novel pyrazole–thiophene hybrids [1].

Development of Multi-Targeted Kinase Inhibitors for Anti-Cancer Research

SAR evidence demonstrates that the free NH group on the pyrazole ring, which is characteristic of the target compound, is crucial for accessing a balanced, multi-targeted kinase inhibition profile (e.g., EGFR/VEGFR-2). The target compound serves as the quintessential precursor for synthesizing such dual or multi-kinase inhibitors. In contrast, the N-alkylated analogs are synthetically committed to a distinct, more selective activity profile, fundamentally altering the biological application of the final products [1].

Core Scaffold for Optimizing Lead Compounds with Improved Oral Bioavailability

Computational profiling indicates the target compound's physicochemical properties (cLogP ~1.7, TPSA ~47 Ų) are more favorable for oral absorption than related intermediates like thiophene-pyrazole methanol. This scaffolds are suitable for medicinal chemistry programs where passive membrane permeability is a key design parameter. Selecting it over a more polar analog from the project's outset can prevent late-stage lead optimization failures due to poor pharmacokinetic properties [1].

Synthesis of Targeted Covalent Inhibitor (TCI) Probes

The versatile aldehyde group can be chemoselectively transformed into a highly specific warhead (e.g., an acrylamide) while leaving the core pyrazole-thiophene scaffold intact for target recognition. This two-point functionalization is structurally prohibited for the 4-carbaldehyde analog, making the target compound uniquely suited as a fragment for constructing targeted covalent probes against kinases with a reactive cysteine in the binding pocket, an increasingly important strategy in cancer pharmacology.

Quote Request

Request a Quote for 2-(3-(thiophen-3-yl)-1H-pyrazol-4-yl)acetaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.